molecular formula C20H21N3O2S2 B11090268 1-[(4-Methylphenyl)sulfonyl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine

1-[(4-Methylphenyl)sulfonyl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine

Cat. No.: B11090268
M. Wt: 399.5 g/mol
InChI Key: ZHKKUYKLAXLKJI-UHFFFAOYSA-N
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Description

2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-4-PHENYL-1,3-THIAZOLE is a complex organic compound that features a thiazole ring, a piperazine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-4-PHENYL-1,3-THIAZOLE typically involves multiple steps. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the piperazine and sulfonyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-4-PHENYL-1,3-THIAZOLE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-4-PHENYL-1,3-THIAZOLE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can serve as a probe for studying biological processes.

    Medicine: It has potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-4-PHENYL-1,3-THIAZOLE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact mechanism may vary depending on the application, but it often involves binding to enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-1-MORPHOLINO-1-ETHANONE
  • 2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-1-ETHANOL

Uniqueness

What sets 2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-4-PHENYL-1,3-THIAZOLE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable for certain applications where other compounds may not be as effective.

Properties

Molecular Formula

C20H21N3O2S2

Molecular Weight

399.5 g/mol

IUPAC Name

2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-phenyl-1,3-thiazole

InChI

InChI=1S/C20H21N3O2S2/c1-16-7-9-18(10-8-16)27(24,25)23-13-11-22(12-14-23)20-21-19(15-26-20)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3

InChI Key

ZHKKUYKLAXLKJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CS3)C4=CC=CC=C4

Origin of Product

United States

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